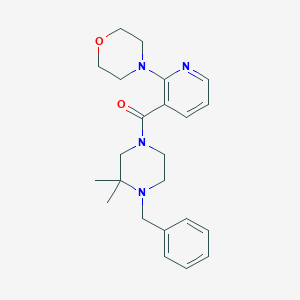![molecular formula C18H21N3O3 B6915828 N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B6915828.png)
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide is a complex organic compound that features a quinoxaline ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a quinoxaline derivative with a furan carboxylic acid derivative. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoxaline and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions include various substituted quinoxaline and furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The quinoxaline ring can interact with nucleic acids, potentially leading to antiviral activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar due to the presence of a fused heterocyclic ring system.
Uniqueness
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide is unique due to the combination of the quinoxaline and furan rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-20-10-11-21(15-8-5-4-7-14(15)20)18(23)13(2)19-17(22)16-9-6-12-24-16/h4-9,12-13H,3,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBZBYUHMZADHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C(C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B6915750.png)
![N,N-diethyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B6915767.png)

![5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6915774.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[cyclopropyl(propan-2-yl)amino]acetamide](/img/structure/B6915791.png)
![2-Methyl-4-[(3-pyrrolidin-1-ylsulfonylpyrrolidin-1-yl)methyl]quinoline](/img/structure/B6915792.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine](/img/structure/B6915800.png)
![1-[1-[(2-Phenoxyphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915809.png)
![1-[1-[4-(3-Chlorophenoxy)benzoyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915818.png)
![2-[(4-Benzyl-3,3-dimethylpiperazin-1-yl)methyl]-3-methylquinazolin-4-one](/img/structure/B6915822.png)
![2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide](/img/structure/B6915836.png)
![N-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]acetamide](/img/structure/B6915842.png)
![N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide](/img/structure/B6915849.png)
![N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(7-methyl-1H-indol-3-yl)propanamide](/img/structure/B6915855.png)
